

Technical Guide: 1,3-Dihexadecylthiourea – Physicochemical Profiling & Characterization

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Compound of Interest

Compound Name: 1,3-Dihexadecylthiourea

CAS No.: 6278-80-4

Cat. No.: B11950582

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Executive Summary

1,3-Dihexadecylthiourea (also known as 1,3-dicetylthiourea; CAS 6278-80-4) is a symmetric, lipophilic thiourea derivative characterized by two long alkyl chains (C16) flanking a central thiourea moiety. Unlike short-chain homologs (e.g., diethylthiourea) which are water-soluble accelerators, the C16 variant exhibits distinct lipid-like properties, making it a critical candidate for supramolecular chemistry, self-assembled monolayers (SAMs), and corrosion inhibition in non-polar media.

For drug development professionals, this molecule serves as a model for lipophilic hydrogen-bond donors in membrane-bound drug delivery systems. Its physical state is consistently a white to off-white waxy crystalline solid, governed by strong Van der Waals interactions between the hexadecyl chains and hydrogen bonding within the thiourea core.

Physicochemical Profile

The following data synthesizes theoretical values with experimental trends observed in long-chain thiourea homologs.

Property	Value / Description	Note
Chemical Name	1,3-Dihexadecylthiourea	Synonyms: 1,3-Dicetylthiourea; N,N'-Dihexadecylthiourea
CAS Number	6278-80-4	Verified Identifier
Molecular Formula	C ₃₃ H ₆₈ N ₂ S	Symmetrical structure
Molecular Weight	524.98 g/mol	High MW drives solid state at RT
Physical State	White waxy solid / Crystalline powder	Morphology depends on crystallization solvent
Melting Point	88 – 94 °C (Typical Range)	Note: [1] [2] [3] [4] [5] [6] [7] [8] [9] Broadens with impurities; DSC verification recommended (see Sec. 3).
Solubility	Soluble in CHCl ₃ , THF, warm Ethanol. Insoluble in Water. [7] [8]	Lipophilicity (LogP > 10)

Thermal Analysis & Characterization Protocol

Expert Insight: Relying on a single capillary melting point value is insufficient for long-chain alkyl compounds due to polymorphism and "waxy" phase transitions. The following Differential Scanning Calorimetry (DSC) protocol is the gold standard for establishing the true melting point and purity profile.

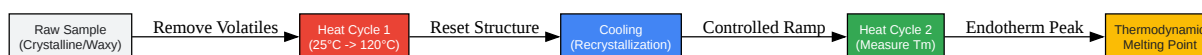
DSC Experimental Workflow

This protocol ensures the removal of thermal history (e.g., solvent inclusion from synthesis) to yield thermodynamic melting data.

- Sample Prep: Weigh 2–5 mg of **1,3-dihexadecylthiourea** into a Tzero aluminum pan. Hermetically seal.
- Equilibration: Hold at 25 °C for 2 minutes.

- First Heating (Cycle 1): Ramp 10 °C/min to 120 °C.
 - Purpose: Erase thermal history and observe solvent evaporation (broad endotherms).
- Cooling: Ramp 10 °C/min to 0 °C.
 - Purpose: Induce controlled crystallization.
- Second Heating (Cycle 2): Ramp 10 °C/min to 120 °C.
 - Purpose: Record the True Melting Point (T_m). Look for a sharp endotherm peak around 90 °C.

Visualizing the Thermal Logic



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Caption: DSC Thermal Cycle for accurate melting point determination of waxy thioureas.

Synthesis & Purification Pathway

Purity directly impacts the physical state; impurities (unreacted amine) lower the melting point significantly. The synthesis utilizes the reaction between Hexadecylamine and Carbon Disulfide (CS₂).

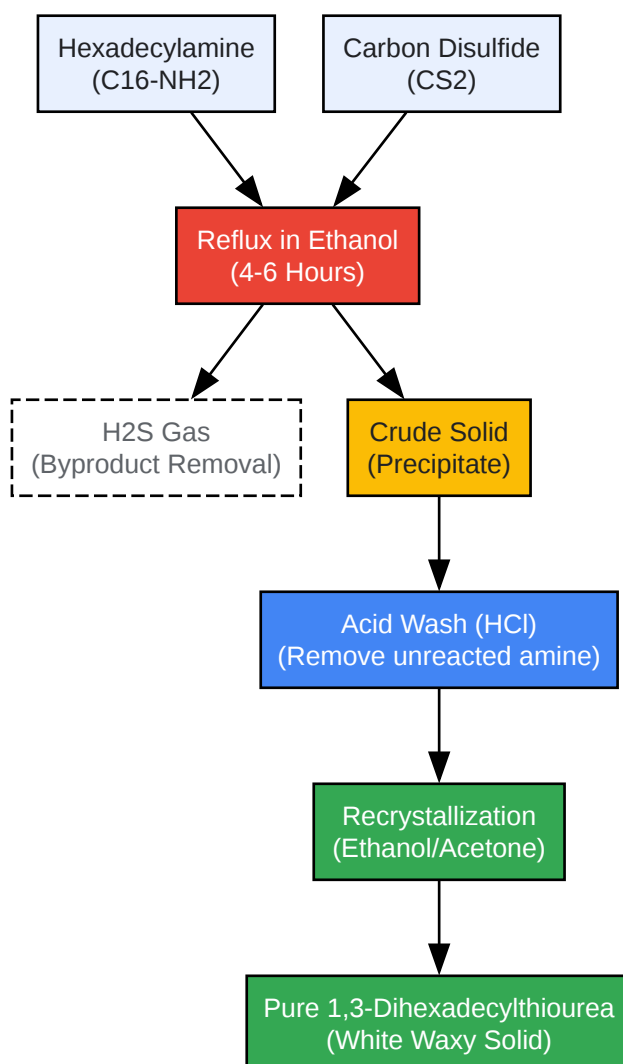
Reaction Mechanism

The reaction proceeds via the formation of a dithiocarbamate intermediate, which condenses to release H₂S and form the thiourea.

Reaction:

(Where R = Hexadecyl, C₁₆H₃₃)

Synthesis Workflow Diagram



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Caption: Synthesis and purification workflow ensuring removal of amine precursors.

Applications in Research & Development

Lipid Bilayer Mimicry & Drug Delivery

Due to its bis-alkyl tail structure, **1,3-dihexadecylthiourea** mimics the hydrophobic domain of phospholipids.

- Application: Used as a stabilizer in Solid Lipid Nanoparticles (SLNs).
- Mechanism: The thiourea headgroup acts as a hydrogen-bond donor/acceptor at the lipid-water interface, modifying surface rheology.

Corrosion Inhibition

The sulfur atom provides high electron density for binding to metal surfaces (Cu, Fe).

- Self-Assembled Monolayers (SAMs): The C16 chains form a dense, hydrophobic barrier that prevents water/ion penetration, significantly superior to shorter chains (e.g., dibutylthiourea) due to enhanced lateral Van der Waals packing.

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